Ac-D-Arg-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Arg-OH typically involves solid-phase peptide synthesis (SPPS). One common method is the incorporation of Fmoc-Arg (Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as a solvent . The process involves the following steps:

- Swelling the resin in dichloromethane (CH2Cl2).

- Dissolving the first amino acid in CH2Cl2 with 2,4,6-collidine.

- Adding the protected amino acids, DIC (diisopropylcarbodiimide), and OxymaPure for in situ activation.

- Maintaining the reaction temperature at 45°C to reduce the viscosity of NBP and facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. The process involves:

- Automated SPPS using Fmoc/tBu strategy.

- Cleavage and deprotection of the peptide from the resin using trifluoroacetic acid (TFA) and appropriate scavengers to minimize side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Ac-D-Arg-OH undergoes various chemical reactions, including:

Oxidation: The guanidino group can be oxidized to form urea derivatives.

Reduction: Reduction of the guanidino group can lead to the formation of amines.

Substitution: The amino and guanidino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed:

Oxidation: Urea derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated arginine derivatives.

Wissenschaftliche Forschungsanwendungen

Biomedical Research

Ac-D-Arg-OH is primarily studied for its role in enhancing the bioactivity of peptides, particularly in the context of cell-penetrating peptides (CPPs). Research has demonstrated that the incorporation of D-arginine into peptide sequences can improve their stability and efficacy.

Cell-Penetrating Peptides

Studies have shown that peptides rich in arginine, including those modified with D-arginine, exhibit enhanced cell-penetrating abilities. For instance, a study highlighted how substituting L-arginine with this compound in CPPs resulted in increased resistance to protease digestion and improved cellular uptake, making them promising candidates for drug delivery systems .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research indicates that arginine-rich peptides can effectively inhibit the growth of a wide range of bacteria, including both Gram-positive and Gram-negative strains.

Peptide Synthesis and Modification

The versatility of this compound extends to its application in peptide synthesis and modification. It serves as a substrate for various chemical reactions aimed at enhancing peptide functionality.

Direct Arginine Modification

Research has established efficient methods for modifying the arginine side-chain in peptides using this compound as a test substrate. This includes tagging peptides with fluorescent moieties or biotin, which can facilitate tracking and targeting in biological systems .

Summary Table of Applications

Case Studies

- Cell-Penetrating Peptides : A study focused on the structural changes induced by D-amino acids in arginine-rich peptides reported significant improvements in cell penetration efficiency when this compound was incorporated into peptide sequences. The findings suggest that D-amino acid substitutions can stabilize helical structures, enhancing bioactivity .

- Antimicrobial Peptide Development : In an investigation into novel antimicrobial agents, analogs containing this compound were shown to retain strong activity against multiple bacterial strains while exhibiting low cytotoxicity towards human cells. This positions this compound as a valuable component in the design of next-generation antibiotics .

- Peptide Labeling Techniques : A method utilizing this compound for direct modification of peptide side chains demonstrated successful labeling with biotin and fluorescent tags, paving the way for advanced research applications in drug development and biological tracking .

Wirkmechanismus

The mechanism of action of Ac-D-Arg-OH involves its interaction with various molecular targets and pathways. The guanidino group of this compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. For example, this compound can inhibit the activity of proteases by binding to their active sites . Additionally, it can modulate the activity of nitric oxide synthase (NOS), affecting nitric oxide (NO) production and related signaling pathways .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-L-arginine (Ac-L-Arg-OH): Similar structure but with L-arginine instead of D-arginine.

N-Acetyl-D-Ser-Pro-D-Arg-Gly-NH2: A peptide analog with potential antidepressant properties.

Fmoc-Arg (Pbf)-OH: A protected form of arginine used in peptide synthesis.

Uniqueness: . Its ability to interact with specific enzymes and receptors makes it a valuable tool in biochemical and pharmaceutical research.

Biologische Aktivität

Introduction

Ac-D-Arg-OH, or N-acetyl-D-arginine, is a derivative of the amino acid arginine, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Research has indicated that D-arginine and its derivatives exhibit significant antimicrobial properties. A study focusing on arginine-rich peptides demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interaction with bacterial DNA rather than direct membrane disruption, suggesting a unique pathway for antimicrobial activity .

Table 1: Antimicrobial Efficacy of D-Arginine Derivatives

| Compound | Target Organisms | Activity Type | Mechanism of Action |

|---|---|---|---|

| This compound | Gram-positive & Gram-negative bacteria | Inhibition of growth | DNA interaction |

| A3 & A4 Analogs | Various bacteria | Potent antimicrobial | DNA polymerization inhibition |

Cancer Therapy

This compound has been explored in the context of cancer therapy, particularly through arginine deprivation strategies. Pegylated arginine deiminase (ADI-PEG 20), which depletes arginine levels, has shown promise in enhancing the efficacy of immunotherapy by modulating T-cell activity and promoting tumor stress . The combination of ADI-PEG 20 with immune checkpoint inhibitors has led to increased CD3+ T cell counts and partial responses in various cancers, indicating that arginine metabolism plays a crucial role in tumor immunity .

Table 2: Clinical Outcomes of Arginine Deprivation Therapy

| Study Cohort | Number of Patients | Partial Response Rate | CD3+ T Cell Increase (%) |

|---|---|---|---|

| Dose-Escalation | 9 | 33.3% | 83.3% |

| Expansion Cohort | 16 | 24% | Not specified |

Case Study 1: Antimicrobial Effects

In a laboratory setting, this compound was tested against multiple pathogenic microorganisms. Results indicated that the compound inhibited microbial growth effectively without cytotoxic effects on human cells. Membrane permeabilization assays further confirmed that the compound's primary action was not on the cell membrane but rather on intracellular components such as DNA .

Case Study 2: Cancer Treatment Efficacy

A clinical trial involving ADI-PEG 20 combined with pembrolizumab showed promising results in heavily pretreated cancer patients. The treatment led to significant tumor shrinkage and modulation of immune responses, highlighting the potential role of this compound in enhancing therapeutic outcomes through immunomodulation .

Eigenschaften

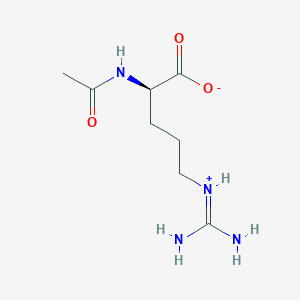

IUPAC Name |

(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEIUMQYRCDYCH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315051 | |

| Record name | N2-Acetyl-D-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-86-8 | |

| Record name | N2-Acetyl-D-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-D-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Acetyl-D-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-acetyl-D-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL-D-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKC1D7A6PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Acetyl-D-arginine interact with Carboxypeptidase B and what are the downstream effects?

A1: Acetyl-D-arginine acts as a competitive inhibitor of Carboxypeptidase B. [, ] This means it competes with the peptide substrate for binding to the enzyme's active site. This interaction inhibits the enzyme's ability to hydrolyze peptide bonds. Specifically, Acetyl-D-arginine prevents the peptide substrate from reaching the catalytic site, effectively hindering the enzyme's function. []

Q2: Can you explain the structural basis for the interaction between Acetyl-D-arginine and Carboxypeptidase B?

A2: While the provided abstracts don't delve into the detailed structural basis of this interaction, they offer some clues. Acetyl-D-arginine likely mimics the structure of the peptide substrate's C-terminal end, allowing it to bind to the enzyme's active site. The specific interactions likely involve the carboxyl and guanidinium groups of Acetyl-D-arginine forming interactions with residues within the enzyme's active site. Further structural studies would be needed to fully elucidate the precise binding mode and interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.